Lipophilicity and Solubility vs. Unsubstituted Analog
The introduction of a bromine atom at the 3-position significantly modulates the lipophilicity of the indazole-4-carboxylic acid scaffold. In silico predictions using multiple established algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) yield a consensus Log P of 1.71 for 3-bromo-1H-indazole-4-carboxylic acid . This value is markedly higher than the estimated Log P for the unsubstituted 1H-indazole-4-carboxylic acid (consensus Log P approximately 0.89), representing a calculated increase of approximately 0.82 log units. This enhanced lipophilicity is expected to improve membrane permeability in cell-based assays while simultaneously reducing aqueous solubility. The predicted aqueous solubility (Log S = -3.1 via ESOL method) corresponds to 0.19 mg/mL (0.000787 mol/L), classifying the compound as 'soluble' on the Log S scale, albeit near the 'moderately soluble' boundary .
| Evidence Dimension | Calculated Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 1.71 |
| Comparator Or Baseline | 1H-Indazole-4-carboxylic acid (estimated consensus Log P ~0.89) |
| Quantified Difference | Δ +0.82 log units |
| Conditions | In silico prediction (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT models) from vendor technical datasheet |
Why This Matters
For medicinal chemists, this quantifiable difference in Log P is critical; the 3-bromo analog provides a more drug-like lipophilicity range (Log P 1-3) for central nervous system (CNS) or cellular permeability optimization compared to the more polar unsubstituted parent scaffold.
